![molecular formula C18H9F3N4O2 B2499152 5-(3-Fluorophenyl)-2-{3-[(4-methylpiperazin-1-yl)carbonyl]piperidin-1-yl}pyrimidine CAS No. 1251603-40-3](/img/structure/B2499152.png)
5-(3-Fluorophenyl)-2-{3-[(4-methylpiperazin-1-yl)carbonyl]piperidin-1-yl}pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "5-(3-Fluorophenyl)-2-{3-[(4-methylpiperazin-1-yl)carbonyl]piperidin-1-yl}pyrimidine" is a synthetic molecule that appears to be designed for interactions with biological targets, potentially as a ligand for certain receptors. While the provided papers do not directly discuss this exact compound, they do provide insights into similar compounds and their interactions with biological systems, as well as methods for their synthesis and analysis.
Synthesis Analysis
The synthesis of related fluorinated compounds has been explored in several studies. For instance, the fluorination of 3-(3-(piperazin-1-yl)propyl)indoles has been shown to yield selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles . Another study describes a practical synthesis of a fluoropyrimidine derivative, which is a key intermediate in the preparation of potent deoxycytidine kinase inhibitors . These methods could potentially be adapted for the synthesis of the compound , suggesting that fluorination and the use of piperazine derivatives are common strategies in the synthesis of complex molecules with potential pharmacological applications.
Molecular Structure Analysis
The molecular structure of compounds similar to the one described can be determined using techniques such as X-ray diffraction analysis. For example, the crystal structure of a pyrido[4,3-d]pyrimidine derivative has been elucidated, revealing that the pyridine and pyrimidine rings are almost coplanar . This information is crucial for understanding the three-dimensional conformation of the molecule, which is important for its interaction with biological targets.
Chemical Reactions Analysis
The chemical reactivity of related compounds includes the formation of novel functional fluorophores through reactions involving N-heteroaryl aldehydes . Additionally, nucleophilic substitution reactions have been employed to synthesize pyridine derivatives . These reactions are indicative of the types of chemical transformations that might be involved in the synthesis or further functionalization of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated compounds are often characterized by their pKa, solubility, and fluorescence. The introduction of fluorine into ligands has been found to significantly reduce their pKa, which can have a beneficial influence on oral absorption . Furthermore, pyrazolo[1,5-a]pyrimidines have shown important fluorescence properties, which could be relevant for the development of fluorescent probes . These properties are essential for the pharmacokinetic and pharmacodynamic profiles of potential drug candidates.
Aplicaciones Científicas De Investigación
Antagonistic Properties in Neuroreceptors
A study explored the synthesis of various compounds similar in structure to 5-(3-Fluorophenyl)-2-{3-[(4-methylpiperazin-1-yl)carbonyl]piperidin-1-yl}pyrimidine. These compounds exhibited antagonistic properties at certain neuroreceptors, including 5-HT7, 5-HT2A, and D2 receptors. This indicates potential applications in neuromodulation and targeting specific brain receptors for therapeutic purposes (Strekowski et al., 2016).
Chemical Synthesis and Modification
Another research focused on the chemical synthesis and modification of similar compounds. These synthetic processes are crucial for developing new pharmaceuticals and understanding how structural changes can affect biological activity (Meshcheryakova et al., 2014).
Histamine Receptor Binding
Compounds structurally related to 5-(3-Fluorophenyl)-2-{3-[(4-methylpiperazin-1-yl)carbonyl]piperidin-1-yl}pyrimidine have been synthesized and tested for binding affinity to histamine receptors. This research contributes to the understanding of histamine receptor interactions, which is essential in addressing allergies and other histamine-related conditions (Sadek et al., 2014).
Radiochemical Synthesis for Imaging
A study involved the radiochemical synthesis of a compound similar to 5-(3-Fluorophenyl)-2-{3-[(4-methylpiperazin-1-yl)carbonyl]piperidin-1-yl}pyrimidine for potential use in positron emission tomography (PET) imaging. This highlights the compound's applicability in diagnostic imaging, particularly for detecting specific enzymes in neuroinflammation contexts (Wang et al., 2018).
Antihypertensive Activity
Compounds with structural similarities to the subject compound were synthesized and tested for antihypertensive activity. This research is crucial for developing new treatments for hypertension and related cardiovascular conditions (Bayomi et al., 1999).
Sigma Receptor Affinity
Another study synthesized a range of compounds, including those structurally related to 5-(3-Fluorophenyl)-2-{3-[(4-methylpiperazin-1-yl)carbonyl]piperidin-1-yl}pyrimidine, and investigated their affinity for sigma receptors. These receptors are implicated in several psychiatric and neurological disorders, making this research significant for therapeutic development (Perregaard et al., 1995).
Propiedades
IUPAC Name |
1-(3,4-difluorophenyl)-3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H9F3N4O2/c19-12-4-2-1-3-11(12)17-22-18(27-24-17)16-15(26)7-8-25(23-16)10-5-6-13(20)14(21)9-10/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUGHQMJBKIGSIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NOC(=N2)C3=NN(C=CC3=O)C4=CC(=C(C=C4)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H9F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Fluorophenyl)-2-{3-[(4-methylpiperazin-1-yl)carbonyl]piperidin-1-yl}pyrimidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

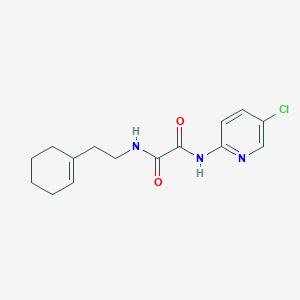

![5-(4-fluorobenzyl)-3-(4-fluorophenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2499078.png)
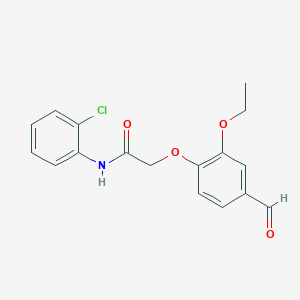
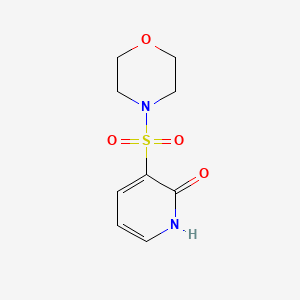

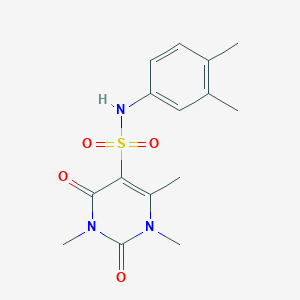

![2-[(2E)-3-(2-chlorophenyl)prop-2-enoyl]-4-methylphenyl furan-2-carboxylate](/img/structure/B2499086.png)
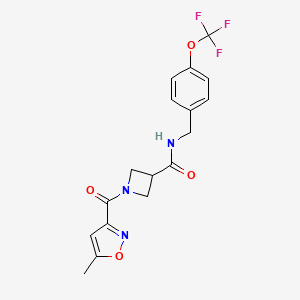
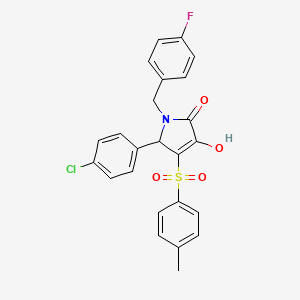
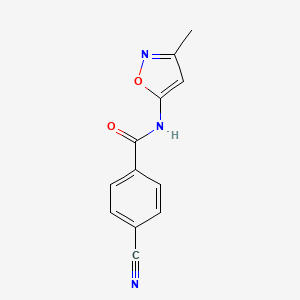
![5-bromo-N-(6-ethoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2499090.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-(trifluoromethyl)benzamide hydrochloride](/img/structure/B2499091.png)